molecular formula C24H15I3 B14194149 1,3,5-Tris(2-iodophenyl)benzene CAS No. 920985-25-7

1,3,5-Tris(2-iodophenyl)benzene

Cat. No.: B14194149
CAS No.: 920985-25-7
M. Wt: 684.1 g/mol
InChI Key: JQBNAYDMMSMKHG-UHFFFAOYSA-N
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Description

1,3,5-Tris(2-iodophenyl)benzene: is an organic compound characterized by a benzene ring substituted with three 2-iodophenyl groups at the 1, 3, and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,5-Tris(2-iodophenyl)benzene can be synthesized through a Suzuki-Miyaura cross-coupling reaction. This involves the reaction of 2-iodophenylboronic acid with 1,3,5-tribromobenzene in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in a solvent like toluene or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the Suzuki-Miyaura cross-coupling reaction is scalable and can be adapted for larger-scale production. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: 1,3,5-Tris(2-iodophenyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The phenyl rings can undergo oxidation to form quinones or reduction to form hydroquinones.

    Coupling Reactions: The compound can participate in further coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or potassium thiolate can be used for nucleophilic substitution.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products:

    Substitution Reactions: Products include azido or thiol-substituted derivatives.

    Oxidation Reactions: Products include quinones.

    Reduction Reactions: Products include hydroquinones.

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 1,3,5-Tris(2-iodophenyl)benzene is unique due to the presence of iodine atoms at the 2-position of the phenyl rings, which imparts distinct reactivity and enables specific applications in materials science and sensor development.

Properties

CAS No.

920985-25-7

Molecular Formula

C24H15I3

Molecular Weight

684.1 g/mol

IUPAC Name

1,3,5-tris(2-iodophenyl)benzene

InChI

InChI=1S/C24H15I3/c25-22-10-4-1-7-19(22)16-13-17(20-8-2-5-11-23(20)26)15-18(14-16)21-9-3-6-12-24(21)27/h1-15H

InChI Key

JQBNAYDMMSMKHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC(=C2)C3=CC=CC=C3I)C4=CC=CC=C4I)I

Origin of Product

United States

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